AC-Pro-ome

Description

Significance of Proline in Peptide Conformation and Function

Proline holds a distinctive position among the 20 standard proteinogenic amino acids due to its unique cyclic structure. wikipedia.org Unlike other amino acids, the side chain of proline is covalently bonded to its own alpha-amino group, forming a five-membered pyrrolidine (B122466) ring. wikipedia.orgrusselllab.org This cyclic structure imposes significant constraints on the peptide backbone, particularly locking the dihedral angle φ (phi) at approximately -65 degrees. wikipedia.org This inherent rigidity profoundly impacts the conformational space available to a peptide chain containing proline, often acting as a "structural disruptor" in regular secondary structures like alpha helices and beta sheets. wikipedia.orgsigmaaldrich.com

AC-Pro-OMe as a Fundamental Model System in Conformational Studies

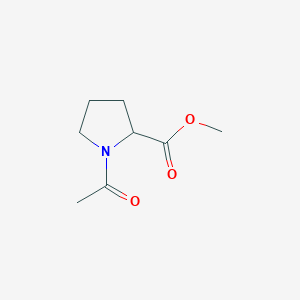

Due to the unique conformational properties imparted by the proline residue, simplified model systems are essential for dissecting the factors that govern its behavior. This compound serves as a fundamental and widely used model for studying the conformational preferences of a single proline residue within a peptide context. rsc.orgjst.go.jpbeilstein-journals.org Its structure, N-acetyl-L-proline methyl ester, effectively caps (B75204) the N- and C-termini, removing the influence of charged groups that would be present in a free amino acid or a longer peptide in biological solution. acs.orgnih.gov This makes this compound particularly suitable for investigating the intrinsic conformational landscape of the prolyl peptide bond and the pyrrolidine ring pucker. beilstein-journals.orgugent.be

Overview of this compound's Role in Advancing Peptide and Peptidomimetic Research

Research using this compound has helped elucidate how modifications to the proline ring or changes in the surrounding chemical environment can affect the cis-trans isomerization equilibrium and the pyrrolidine ring pucker. rsc.orgbeilstein-journals.orgjst.go.jpacs.orgnih.gov This knowledge is invaluable for the rational design of peptidomimetics with desired conformational properties, which can impact their biological activity and pharmacological profile. For instance, understanding how substituents on the proline ring influence conformation, as studied using this compound and its derivatives, can guide the synthesis of proline analogs with tailored structural effects. beilstein-journals.orgnih.govrsc.org Furthermore, this compound serves as a reference point for evaluating the conformational impact of incorporating non-natural amino acids or modified peptide bonds into peptide sequences. jst.go.jpjst.go.jp By providing a fundamental understanding of proline's conformational preferences, this compound contributes significantly to the development of novel peptide-based therapeutics and research tools. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-1-acetylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIXKWOJEMZXMK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Ac Pro Ome and Its Analogs

General Synthetic Routes for Acetyl Proline Methyl Esters

The synthesis of N-acetyl-L-proline methyl ester can be achieved through several established chemical routes. A common and straightforward approach involves the direct N-acetylation of L-proline methyl ester. This is typically accomplished by reacting L-proline methyl ester hydrochloride with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.

Alternatively, the synthesis can commence with the N-acetylation of L-proline, followed by the esterification of the resulting N-acetyl-L-proline. The esterification can be carried out using various methods, including reaction with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with methanol. google.com

A less common but effective method involves the N-chlorination of proline methyl ester with tert-butyl hypochlorite (B82951), followed by dehydrochlorination to form an imine intermediate. Subsequent reactions can then be performed on this intermediate. thieme-connect.de

A summary of common synthetic precursors and reagents is presented in the table below.

| Precursor | Reagent 1 | Reagent 2 | Product |

| L-proline methyl ester hydrochloride | Acetic anhydride | Triethylamine | N-acetyl-L-proline methyl ester |

| L-proline | Acetic anhydride | Pyridine | N-acetyl-L-proline |

| N-acetyl-L-proline | Methanol | Thionyl chloride | N-acetyl-L-proline methyl ester |

| Proline methyl ester | tert-Butyl hypochlorite | - | Imine intermediate |

Incorporation of AC-Pro-OMe into Larger Peptide Sequences

This compound is a valuable building block for the synthesis of larger peptide sequences, where the proline residue can induce specific secondary structures, such as β-turns. The incorporation of this compound into a growing peptide chain is typically achieved using standard solid-phase or solution-phase peptide synthesis protocols.

In these methods, the carboxylic acid of the N-acetyl-proline moiety is activated using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. The activated this compound is then reacted with the free amino group of the N-terminal amino acid of the peptide chain.

For example, the synthesis of dipeptides and tripeptides containing proline has been demonstrated using Boissonas's method, where a benzyloxycarbonyl-protected dipeptide is coupled with the methyl or benzyl (B1604629) ester of proline. sciencemadness.org This highlights the utility of proline esters, including this compound, in the stepwise elongation of peptide chains. The reaction of Nα-(1-S-methoxycarbonyl-3-phenylpropyl)-Nε-(benzyloxycarbonyl)-L-lysine with L-proline methyl ester hydrochloride in the presence of DCC is another example of forming a dipeptide. prepchem.com

Synthesis of Stereochemically Modified this compound Analogs

To explore structure-activity relationships and to fine-tune the conformational properties of peptides, various stereochemically modified analogs of this compound have been synthesized. These modifications often involve the introduction of substituents onto the pyrrolidine (B122466) ring.

Halogenation of the proline ring, particularly at the 4-position, has been shown to influence the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.

Fluoroprolines: The synthesis of 4-fluoroproline (B1262513) derivatives often starts from 4-hydroxy-L-proline. One common method involves the use of diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group with fluorine. An alternative route involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Chloroprolines: The synthesis of chloroproline derivatives can be achieved through various routes. For instance, 4-chlorophenylthiocarbonyl-L-proline methyl ester has been synthesized by reacting L-proline methyl ester hydrochloride with 4-chlorophenylthiocarbonyl chloride in the presence of triethylamine. prepchem.com Another approach involves the N-chlorination of proline methyl ester with tert-butyl hypochlorite followed by subsequent reactions. thieme-connect.de

A summary of synthetic approaches for halogenated prolines is provided below.

| Starting Material | Reagent(s) | Product |

| 4-Hydroxy-L-proline | DAST | 4-Fluoro-L-proline |

| 4-Hydroxy-L-proline | 1. TsCl, Pyridine; 2. TBAF | 4-Fluoro-L-proline |

| L-proline methyl ester HCl | 4-chlorophenylthiocarbonyl chloride, Et3N | 4-chlorophenylthiocarbonyl-L-proline methyl ester |

Hydroxymethylproline derivatives are valuable synthetic intermediates and can be incorporated into peptides to introduce additional hydrogen bonding capabilities or as points for further functionalization. The synthesis of these hybrids often starts from readily available precursors like 4-hydroxy-L-proline.

A versatile approach to a variety of multi-functionalized pyrrolidines, including hydroxymethylproline derivatives, begins with the synthesis of protected cis- or trans-3,4-epoxy-L-prolines. biorxiv.org These epoxides can then be opened by various nucleophiles to introduce diverse functionalities. For example, the synthesis of N-Cbz-trans- and cis-3,4-epoxy-proline-benzyl esters provides key intermediates for further elaboration. biorxiv.org The stereochemistry of the final products is controlled by the stereochemistry of the starting epoxide.

Ferrocene (B1249389), with its unique electrochemical properties and rigid structure, has been incorporated into proline scaffolds to create novel bioorganometallic compounds. The synthesis of ferrocene-containing proline conjugates is typically achieved through standard peptide coupling reactions.

For instance, 1-ferrocene monocarboxylic acid or 1,1'-ferrocene dicarboxylic acid can be coupled with proline or hydroxyproline (B1673980) derivatives using coupling agents like DCC or EDC/HOBt. This approach allows for the straightforward formation of an amide bond between the ferrocene moiety and the proline nitrogen. These conjugates have been explored for their potential applications in biosensing and as redox-active probes.

Development of Peptidomimetic Scaffolds based on this compound

The rigid pyrrolidine ring of proline makes it an excellent starting point for the design of peptidomimetic scaffolds that mimic the secondary structures of peptides, such as β-turns and helices.

One important class of proline-derived scaffolds is based on pyroglutamic acid (5-oxoproline), which is formed by the intramolecular cyclization of glutamic acid. thieme-connect.de Pyroglutamic acid is a versatile building block for the synthesis of conformationally constrained peptidomimetics. For example, L-pyroglutamic acid has been used to generate unsaturated bicyclic ring systems that are then incorporated into peptide sequences to enforce specific conformations. researchgate.net

Another approach involves the synthesis of proline-based diketopiperazines (DKPs) . These cyclic dipeptides are rigid scaffolds that can be used to present pharmacophoric groups in a defined spatial orientation. Proline-based DKPs are considered valuable for building small compound libraries for drug discovery. nih.gov

Furthermore, the concept of pseudo-prolines has been developed, where the proline ring is modified to further control the cis/trans amide bond isomerization and to enhance the solubility of synthetic peptides. semanticscholar.org These proline mimetics are useful tools in molecular recognition studies and for modulating the properties of peptide-based drugs.

| Scaffold Type | Key Feature | Synthetic Precursor |

| Pyroglutamic Acid-based | Bicyclic, conformationally constrained | L-Pyroglutamic Acid |

| Diketopiperazines (DKPs) | Rigid cyclic dipeptide | Proline derivatives |

| Pseudo-prolines | Modified pyrrolidine ring | Serine, Threonine, Cysteine |

Alkene Dipeptide Isosteres (ADIs)

Alkene dipeptide isosteres (ADIs) are peptidomimetics where an amide bond is replaced by a carbon-carbon double bond, effectively mimicking the planar geometry of the peptide bond while being resistant to enzymatic hydrolysis. The synthesis of (E)-alkene isosteres of proline-containing dipeptides can be achieved through stereoselective organocopper-mediated reactions.

A prominent strategy for the synthesis of trans-Xaa-Pro (E)-alkene dipeptide isosteres involves an organocopper-mediated anti-SN2' reaction. nih.gov This approach utilizes vinyl oxazolidinones as key intermediates, which can be derived from N-Boc-protected amino alcohols. The reaction of these oxazolidinone derivatives with an organocopper reagent proceeds with high regio- and diastereoselectivity in an anti-SN2' fashion. nih.gov

For instance, the synthesis of a trans-L-Ser-L-Pro isostere has been demonstrated using this methodology. The subsequent oxidative treatment of the newly introduced isopropoxydimethylsilylmethyl group yields the desired trans-Xaa-Pro alkene-type dipeptide isostere. nih.gov This synthetic route is advantageous as it provides the target isosteres in high yields with relatively straightforward manipulations. nih.gov

While a specific synthesis of an (E)-alkene analog of this compound is not detailed in the provided literature, the established methodology for trans-Xaa-Pro isosteres provides a clear blueprint for its potential synthesis. The key would be the selection of the appropriate starting materials to correspond to the acetyl and methyl ester functionalities of this compound.

Table 1: Representative Organocopper Reagents and Expected Products in ADI Synthesis This table is illustrative and based on the general methodology described in the literature.

| Organocopper Reagent (RCu) | Starting Vinyl Oxazolidinone | Expected (E)-Alkene Dipeptide Isostere |

| Me₂CuLi | N-Boc-Ser-derived oxazolidinone | trans-Ala-Pro isostere |

| (i-Pr)₂CuLi | N-Boc-Ser-derived oxazolidinone | trans-Val-Pro isostere |

| Ph₂CuLi | N-Boc-Ser-derived oxazolidinone | trans-Phe-Pro isostere |

Chloroalkene Dipeptide Isosteres (CADIs)

Chloroalkene dipeptide isosteres (CADIs) represent a further refinement of ADIs, where a chlorine atom is incorporated into the alkene backbone. The van der Waals radius and electronegativity of the chlorine atom are similar to those of the oxygen atom in a carbonyl group, making CADIs excellent mimics of the amide bond. nih.gov A highly efficient and versatile "convergent synthesis" has been developed for the preparation of CADIs. tmd.ac.jpacs.org

This convergent approach is characterized by two key reactions: an Evans syn aldol (B89426) reaction followed by an Ichikawa allylcyanate rearrangement, which is a [3.3] sigmatropic rearrangement. tmd.ac.jpacs.org This method allows for the production of Fmoc- or Boc-protected CADI carboxylic acids from N- and C-terminal analogs corresponding to the desired amino acid starting materials. tmd.ac.jpacs.org An important advantage of this strategy is that the resulting Fmoc-protected CADIs can be directly utilized in solid-phase peptide synthesis (SPPS), enabling their incorporation into larger peptide sequences. tmd.ac.jpacs.org

The Evans syn aldol reaction has been shown to proceed with excellent diastereoselectivity (often greater than 20:1) for a variety of substrates, demonstrating the robustness of this method. acs.org Following the aldol reaction, the [3.3] sigmatropic rearrangement and subsequent nucleophilic addition with FmOH (9-fluorenylmethan-1-ol) yield the desired Fmoc-protected CADI. acs.org This convergent strategy has been successfully applied to the synthesis of CADI-containing peptidomimetics, which have shown enhanced biological activity, such as the inhibition of amyloid-β aggregation. tmd.ac.jp

Table 2: Key Steps and Intermediates in the Convergent Synthesis of CADIs This table outlines the general sequence of the convergent synthesis methodology.

| Step | Reaction | Key Intermediate | Purpose |

| 1 | Evans Syn Aldol Reaction | Aldol adduct | Creation of the carbon backbone with high diastereoselectivity. |

| 2 | Formation of Allylcyanate | Allylcyanate | Precursor for the sigmatropic rearrangement. |

| 3 | Ichikawa Allylcyanate Rearrangement | Isocyanate | [3.3] sigmatropic rearrangement to form the chloroalkene core. |

| 4 | Nucleophilic Addition | Fmoc-protected CADI | Introduction of the Fmoc protecting group for SPPS compatibility. |

Triazole-Based Peptidomimetics

The 1,2,3-triazole ring is another effective amide bond isostere. It is metabolically stable, resistant to enzymatic degradation, and its geometry is similar to that of a trans-amide bond. nih.gov The most prevalent method for the synthesis of 1,2,3-triazole-based peptidomimetics is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and proceeds under mild conditions, making it compatible with a wide range of functional groups found in peptides. nih.govmdpi.com

The synthesis of triazole-containing peptides can be carried out in solution or on a solid support. nih.govd-nb.info For solid-phase synthesis, an amino acid with a terminal alkyne or azide (B81097) functionality is incorporated into the growing peptide chain. The corresponding azide- or alkyne-containing building block is then introduced, and the CuAAC reaction is performed on the solid support to form the triazole linkage. d-nb.info This allows for the systematic replacement of specific amide bonds within a peptide sequence with a triazole moiety.

This methodology has been widely used to create a variety of peptidomimetics with diverse biological activities. nih.govnih.gov For the creation of a triazole-based analog of this compound, one could envision a synthesis starting with precursors containing the necessary acetyl and methyl ester groups, along with the corresponding azide and alkyne functionalities to form the proline-mimicking triazole ring.

Table 3: Components and Conditions for a Typical CuAAC Reaction in Peptidomimetic Synthesis This table provides a general overview of the components used in a CuAAC reaction.

| Component | Role | Typical Example |

| Azide-functionalized building block | 1,3-dipole | Azido-acetic acid |

| Alkyne-functionalized building block | Dipolarophile | Propargylglycine |

| Copper(I) catalyst | Catalyst for cycloaddition | CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate) |

| Ligand | Stabilizes the Cu(I) oxidation state | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | Reaction medium | Dichloromethane, Dimethylformamide, or water/t-butanol mixtures |

Conformational Analysis and Dynamics of Ac Pro Ome Systems

Prolyl Amide cis-trans Isomerism

The peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid) exhibits a lower energy barrier for cis-trans isomerization compared to peptide bonds between other amino acids, allowing both isomers to populate significantly. biorxiv.orgnih.govpsu.edu While most peptide bonds overwhelmingly favor the trans isomer, the X-Pro bond is known to exist in both cis and trans forms. biorxiv.org In proteins, approximately 95% of prolyl amide bonds are trans, while about 5% are cis. nih.gov The interconversion between these isomers is typically slow on the NMR timescale, allowing for the quantification of their relative populations based on distinct NMR resonances. nih.gov

Thermodynamic and Kinetic Aspects of Isomerization

The isomerization of the prolyl amide bond involves overcoming a rotational energy barrier. This barrier is commonly attributed to the partial double-bond character of the C-N amide bond. nih.gov For the model system Ac-Xaa-OMe, where Xaa is a proline or a proline analog, the energy barrier for cis-trans isomerization has been investigated. pnas.org Studies on Ac-Gly-Pro-OMe have shown that the free energy of activation for isomerization is approximately 1–2 kcal/mol smaller than for acyclic tertiary amides, potentially due to pyramidalization of the prolyl nitrogen which decreases amide resonance. nih.gov The barrier for isomerization for the model system Ac-Xaa-OMe decreases in the order Pro > 4R-Fpr ~ 4S-fpr > F₂Pro, indicating that fluorine substitution can lower the energy barrier by reducing the double-bond character of the prolyl amide. pnas.org The activation parameters indicate that the barrier to isomerization is almost entirely enthalpic in various solvents. nih.gov

Effect of Chemical Modifications on Amide Bond Rotation

Chemical modifications, particularly substitutions on the pyrrolidine (B122466) ring, can significantly affect the amide bond rotation and the cis-trans isomer ratio. Electron-withdrawing groups at the 4R position of proline, such as fluorine, stabilize the trans-prolyl conformer. pnas.org For example, in the model compound Ac-Xaa-OMe, the trans-cis ratio for 4R-Fpr is 6.7:1 compared to 4.6:1 for proline. pnas.org Conversely, a 4S substituent that favors the endo ring pucker can reduce the preference for the trans conformer. pnas.org Fluorine substitution has been shown to lower the barrier for isomerization by reducing the double-bond character of the prolyl amide. pnas.org The stereochemistry of a hydroxymethyl substituent at the C-5' position of proline has also been shown to dramatically affect the kinetics of prolyl amide cis-trans isomerization, with observed differences in both trans-to-cis and cis-to-trans rate constants between epimers. acs.orgnih.gov Sterically demanding groups, such as a tert-butyl group at C-4, can also influence the pyrrolidine ring puckering and, consequently, the amide bond conformation. nih.govacs.org

Pyrrolidine Ring Pucker Conformations (endo/exo)

The five-membered pyrrolidine ring of proline is not planar but adopts puckered conformations to relieve strain. The two predominant pucker modes are referred to as endo (or "down") and exo (or "up"). nih.govchoudharylab.comnih.govacs.orgaip.orgnih.gov These terms relate to the position of the Cγ atom relative to the plane defined by the other ring atoms (N, Cα, Cβ, Cδ). aip.orgnih.gov In the Cγ-endo pucker, Cγ is on the same side of the plane as the carbonyl group of the same residue, while in the Cγ-exo pucker, it is on the opposite side. aip.orgnih.gov The interconversion between endo and exo puckers is relatively fast, with a low activation barrier (2–5 kcal/mol) on the picosecond timescale at room temperature. nih.gov In unsubstituted proline, the Cγ-endo pucker is slightly preferred over the Cγ-exo pucker. choudharylab.comresearchgate.netnih.gov For Ac-Pro-OMe in dioxane at 25 °C, the pyrrolidine ring has approximately 66% Cγ-endo pucker and 34% Cγ-exo pucker. wisc.edu

Relationship between Ring Pucker and Amide Bond Isomerism

The puckering of the pyrrolidine ring is coupled with the cis-trans isomerism of the prolyl amide bond. biorxiv.org The exo ring pucker is generally considered to lead to a higher preference for the trans-amide rotamer, while the endo pucker favors a higher population of the cis amide. ljmu.ac.uk This correlation is attributed, in part, to a favorable n→π* interaction between the prolyl amide carbonyl oxygen and the carbonyl carbon of the preceding residue, which is enhanced in the trans state with an exo pucker. biorxiv.orgpnas.orgnih.govljmu.ac.ukraineslab.com The cis amide conformation, in contrast, strongly prefers the endo ring pucker. nih.gov This coupling between ring pucker and amide isomerism allows for the indirect tuning of the cis-trans conformational equilibrium by influencing the puckering preferences of the ring. biorxiv.org

Stereoelectronic Effects Governing Conformation

Stereoelectronic effects play a significant role in determining the preferred conformations of this compound. These effects involve the interaction of electron orbitals, influencing the stability of different conformers.

n→π* Interactions and their Role in Amide Bond Stabilization

The n→π* interaction is a key stereoelectronic effect that influences the conformation of peptide bonds, particularly those involving proline. arkat-usa.orgnih.govrsc.org This interaction involves the delocalization of a lone pair of electrons (n) from the carbonyl oxygen of the preceding residue into the antibonding π* orbital of the carbonyl group of the proline residue. arkat-usa.orgnih.govrsc.orgacs.org In this compound, this interaction occurs between the carbonyl oxygen of the acetyl group and the carbonyl group of the methyl ester. arkat-usa.orgnih.gov

This interaction is known to differentially stabilize the trans amide bond isomer over the cis isomer in this compound and related systems. arkat-usa.orgnih.gov The strength of the n→π* interaction is dependent on the relative orientation of the interacting carbonyl groups, favoring an alignment reminiscent of the Bürgi-Dunitz trajectory for nucleophilic addition to carbonyls. raineslab.comarkat-usa.orgnih.govrsc.org Studies using computational methods like Natural Bond Orbital (NBO) analysis have quantified the energy contribution of this interaction to the stabilization of specific conformers. nih.govraineslab.comacs.orgrsc.org For instance, the second-order perturbative energy for this interaction in the trans conformation of a related fluoroproline derivative was calculated to be significant, indicating its importance in stabilizing the trans form. rsc.org

Modulating the n→π* interaction, for example, by introducing electron-withdrawing substituents on the proline ring or altering the adjacent carbonyl, can shift the trans:cis ratio. arkat-usa.orgnih.gov

Gauche Effect in Substituted Proline Derivatives

For unsubstituted proline in this compound, the pyrrolidine ring exists in an equilibrium between Cγ-endo and Cγ-exo puckers, with a slight preference for the endo conformation. raineslab.comnih.govugent.be However, the introduction of electron-withdrawing substituents, particularly at the C4 position, can strongly bias the ring pucker due to the gauche effect. rsc.orgraineslab.comresearchgate.netrsc.orgresearchgate.net This change in ring pucker can, in turn, influence the backbone torsional angles (φ and ψ) and the trans:cis ratio of the Xaa-Pro amide bond. raineslab.comnih.gov Computational analysis using the NBO paradigm has supported the role of the gauche effect in determining the pucker preference of substituted prolyl rings. raineslab.comnih.gov

Spectroscopic and Structural Elucidation Techniques for Conformation

Various experimental techniques are employed to study the conformation of this compound and its derivatives in different states (solution and solid state) and to determine the ratios of different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratios and Conformational Preferences

NMR spectroscopy is a powerful tool for analyzing the conformational preferences and determining the trans:cis isomer ratios of this compound in solution. rsc.orgnih.govraineslab.comnih.govresearchgate.netnih.gov The distinct chemical shifts of protons in the cis and trans conformers allow for their differentiation and quantification by integrating the respective signals in the NMR spectrum. nih.govresearchgate.net

Studies using 1H and 13C NMR spectroscopy have been extensively used to measure the Ktrans/cis values (ratio of trans to cis conformers) for this compound in various solvents. rsc.orgraineslab.comresearchgate.netrsc.orgnih.govscispace.com These studies have shown that the solvent polarity can significantly affect the trans:cis ratio, highlighting the intricate balance between polarity effects and n→π* interactions. rsc.orgrsc.orgresearchgate.net For example, the Ktrans/cis values for this compound determined by NMR in different solvents like D2O, CDCl3, DMSO-d6, and dioxane-d8 have been reported. rsc.orgresearchgate.net

NMR can also provide information about the proline ring puckering through the analysis of coupling constants. raineslab.comugent.be Advanced NMR methodologies, such as pure shift NMR, have been employed for a more extensive analysis of the puckering equilibrium in proline derivatives, including this compound. ugent.be

Data Table: Ktrans/cis values for this compound in different solvents

| Solvent | Ktrans/cis |

| D2O | ~3.0 rsc.orgraineslab.com |

| CDCl3 | rsc.orgresearchgate.net |

| DMSO-d6 | rsc.orgresearchgate.net |

| Dioxane-d8 | 3.0 raineslab.comnih.gov |

Note: Specific Ktrans/cis values for CDCl3 and DMSO-d6 for this compound were indicated as being in a figure in the source rsc.orgresearchgate.net but the exact numerical values were not explicitly stated in the text snippets.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides detailed information about the solid-state conformation of this compound and its derivatives at atomic resolution. nih.govraineslab.comarkat-usa.orgrsc.orgacs.orgresearchgate.netnih.govscispace.comnih.gov This technique allows for the determination of bond lengths, bond angles, and dihedral angles, providing a static picture of the molecule's preferred conformation in the crystalline state.

Crystal structures of this compound and related proline derivatives have been determined and used to validate computational predictions of their conformations. raineslab.comrsc.orgacs.orgscispace.comnih.gov For instance, the crystal structure of a fluorinated analog of this compound showed good resemblance to theoretically calculated structures and provided evidence for the presence of the n→π* interaction in the solid state, as indicated by the Bürgi-Dunitz trajectory parameters. rsc.orgscispace.com

It is important to note that the solid-state conformation observed in a crystal structure may not always fully represent the conformational ensemble in solution, as molecules can adopt different conformers in solution depending on the solvent and temperature. acs.org However, crystal structures provide valuable insights into the low-energy conformers and the specific interactions that stabilize them.

Circular Dichroism (CD) Spectroscopy for Solution-State Conformation

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformational transitions of peptides and proteins in solution. researchgate.netnih.govmdpi.comresearchgate.net While CD is widely used to characterize regular secondary structures like alpha-helices and beta-sheets, it can also provide information about the conformation of proline-containing peptides, including those with this compound moieties. researchgate.netresearchgate.net

Although the polyproline-II (PPII) helix, a common conformation for proline-rich sequences, does not exhibit a strictly conserved CD spectrum, changes in the CD spectra can indicate shifts in conformational equilibrium. researchgate.net Studies on proline-containing peptides have used CD spectroscopy to confirm the presence of turn structures, which are often induced by proline residues. researchgate.net

The CD spectra of proline-containing peptides can be sensitive to the surrounding solvent environment, and solvatochromic shifts in the CD bands have been observed for peptides adopting the PPII conformation. researchgate.net While direct CD data specifically focused on the conformation of monomeric this compound in solution was not extensively detailed in the search results, CD is a relevant technique for studying the conformational behavior of peptides where this compound might be incorporated as a residue. mdpi.com

Intermolecular and Intramolecular Interactions in Ac Pro Ome Analogs

Intramolecular Hydrogen Bonding Networks

Hydrogen Bonding of Side Chains with Amide Protons

While proline lacks a traditional backbone NH proton to act as a hydrogen bond donor within the peptide backbone, interactions involving side chains and amide protons in flanking residues or modified proline rings can contribute to intramolecular hydrogen bonding networks. Studies on proline N-oxide peptides, which can be considered analogs or related modified systems, have shown that the proline N-oxide residue can enforce hydrogen bonding interactions with neighboring backbone amide protons. rsc.org This interaction with the (i+1) amide bond can lead to the formation of a quasi γ-turn. rsc.org In some cases, the Ser side chain oxygen can form a C–H/O interaction with the Pro C–Hα, contributing to the stabilization of cis-proline. biorxiv.org Additionally, O–H•••N interactions with the proline amide nitrogen can help stabilize certain conformations at proline in specific analogs. biorxiv.orgbiorxiv.org

Stabilizing Interactions within Modified Proline Rings

Modifications to the proline ring can significantly impact the intramolecular interactions and the puckering of the five-membered ring, which in turn affects the cis/trans isomerism of the preceding amide bond. The pyrrolidine (B122466) ring of proline preferentially adopts either a Cγ-endo or Cγ-exo pucker. ljmu.ac.uk This ring puckering is in equilibrium in solution. ljmu.ac.uk Electron-withdrawing substituents on the proline ring, such as fluorine atoms, can exert a gauche effect that influences ring puckering and enhances the preference for certain amide conformations. ljmu.ac.ukresearchgate.net For instance, studies on fluorinated proline derivatives (analogs of Ac-Pro-OMe) have shown that the exo-ring pucker can stabilize the trans amide conformation through an enhanced n→π* interaction between the amide oxygen and the ester carbonyl carbon. ljmu.ac.uk Conversely, the endo pucker is generally associated with a lower trans preference (higher cis amide population). ljmu.ac.uk The presence of double bonds in the pyrrolidine ring of proline analogs can also affect the stability of the cis arrangement of the amide bond involving the pyrrolidine nitrogen. tdx.cat

Interactions with the Solvent Environment

The surrounding solvent environment plays a critical role in modulating the conformation and interactions of this compound analogs. Solvent molecules can interact with both the polar and nonpolar parts of the molecule, influencing the balance between different conformers and the extent of intramolecular hydrogen bonding.

Reduced Water Interaction in Modified Peptide Systems

Modifications within peptide systems, such as the incorporation of modified amino acids like proline analogs or N-methylation, can alter their interactions with the surrounding water molecules. While amides generally form stronger intermolecular hydrogen bonds with water than with other amides, the formation of intramolecular hydrogen bonds in peptides can reduce the extent of interaction with the solvent. nih.gov In the context of modified peptides, changes in conformational preferences due to intramolecular interactions or steric effects can lead to reduced solvent accessibility of certain peptide groups. For example, modeling studies suggest that side chains in helical peptides can block the access of water to backbone C=O groups. pnas.org While direct information specifically on reduced water interaction in this compound analogs was not extensively detailed in the search results, the general principle that intramolecular interactions compete with solvent interactions and that modified peptide structures can influence solvent accessibility is well-established in peptide chemistry. nih.govpnas.orgmdpi.commdpi.com Studies on the hydration of simple model peptides show that the presence of peptides alters the hydrogen bonding network of water in their vicinity. mdpi.com Hydrophobic groups are surrounded by a shell of weak interactions, forming a typical hydrophobic cage, which can limit water interaction. mdpi.com

Ac Pro Ome As a Model System in Peptide Chemistry and Protein Folding

Investigation of Peptide Bond Isomerization Mechanisms

The peptide bond preceding a proline residue (Xaa-Pro) is unique among peptide bonds in that it can exist significantly in both the cis and trans conformations, whereas peptide bonds between other amino acids (Xaa-Yaa) are almost exclusively found in the trans conformation. researchgate.net This cis-trans isomerization of the prolyl peptide bond is often a rate-limiting step in protein folding. raineslab.compnas.org

AC-Pro-OMe provides a simplified system to study the mechanisms and energetics of this isomerization. Studies using this compound and its derivatives, such as fluorinated prolines, have shown that the isomerization rate and the cis-trans equilibrium are influenced by factors like solvent polarity, hydrogen bonding, and stereoelectronic effects within the proline ring. raineslab.compnas.orgljmu.ac.ukresearchgate.netnih.govimrpress.com For instance, the barrier to isomerization has been observed to be lower in apolar solvents compared to polar solvents, suggesting that hydrogen bond formation to the carbonyl oxygen of the prolyl peptide bond affects the isomerization rates. raineslab.com

Modifications to the proline ring, such as fluorination, can alter the electron density and ring pucker, consequently affecting the cis-trans ratio and the isomerization barrier. pnas.orgljmu.ac.uknih.gov Studies on Ac-Xaa-OMe model systems, where Xaa represents proline or a fluorinated proline derivative, have demonstrated that the inductive effect of fluorine substituents can weaken the Ac-Pro amide bond, leading to higher isomerization rates. imrpress.com

Understanding Factors Influencing Peptide and Protein Stability

The pyrrolidine (B122466) ring of proline can exist in different puckered conformations, primarily Cγ-endo and Cγ-exo. researchgate.netnih.gov These ring puckers are correlated with the backbone torsional angles (φ and ψ) and the trans/cis ratio of the preceding peptide bond. researchgate.netnih.gov Studies using this compound and its derivatives have helped elucidate how substituents on the proline ring influence the preferred ring pucker and, consequently, the trans/cis equilibrium. researchgate.netnih.govscispace.com For example, electron-withdrawing substituents at the C4 position of proline can stabilize specific ring puckers through stereoelectronic effects like the gauche effect. nih.govnih.govwisc.eduraineslab.com This preference for a particular ring pucker can preorganize the peptide backbone into conformations favorable for stable secondary structures. nih.govwisc.edu

The trans conformation of the Xaa-Pro peptide bond is generally favored in collagen's triple helix, and factors that increase the trans preference of this bond in model systems like Ac-Xaa-OMe often correlate with increased thermal stability of collagen-like peptides. scispace.comresearchgate.netresearchgate.net

Insights into Protein Folding Kinetics and Pathways

While this compound itself is a very simple system, the principles derived from studying its isomerization kinetics can be applied to understanding the more complex folding pathways of larger proteins where proline isomerization is a significant factor. raineslab.comnih.govresearchgate.netbiorxiv.orgnih.govupenn.edu

Modeling of Specific Secondary Structures

This compound is valuable for modeling specific secondary structures commonly found in proteins, particularly those influenced by the unique conformational properties of proline.

Induction of β-Turns by Proline

Proline is known to be a strong inducer of β-turns, which are common structural motifs in proteins that cause a reversal in the direction of the polypeptide chain. researchgate.netmdpi.comacs.org The rigid ring structure of proline restricts the φ angle, making it conformationally poised to initiate a turn. mdpi.com

Studies using proline-containing peptides, including those where this compound serves as a reference or a building block in more complex peptides, have helped to understand how proline induces and stabilizes β-turn structures. researchgate.netmdpi.combiorxiv.orgbiorxiv.org The cis conformation of the Xaa-Pro peptide bond is frequently found in type VI β-turns. biorxiv.orgbiorxiv.org Crystal structures of model peptides containing proline derivatives have provided detailed geometric information on the turn structure and the role of proline's conformation. biorxiv.orgbiorxiv.org

Preorganization of Polyproline II (PPII) Conformation in Collagen

The Polyproline II (PPII) helix is a left-handed helical conformation common in proline-rich proteins like collagen. nih.govscispace.comraineslab.comrsc.orgraineslab.com Proline residues inherently favor the PPII conformation due to the constraints imposed by their pyrrolidine ring. nih.govwisc.edu

This compound is used as a model to study the conformational preferences of proline residues that contribute to the formation and stability of the PPII helix. nih.govrsc.org The characteristic φ and ψ angles of proline in the PPII conformation are influenced by the proline ring pucker. researchgate.netnih.govnih.gov Studies on this compound and modified proline derivatives help to understand how specific substitutions or changes in the proline ring can preorganize the peptide backbone into the PPII conformation, thereby reducing the entropic cost associated with folding into collagen's triple helix. nih.govraineslab.comrsc.orgraineslab.com

Studying the Energetics of Protein Assembly (e.g., Elastin (B1584352), Collagen)

This compound and related proline derivatives are used to investigate the energetic contributions of proline residues to the assembly of complex protein structures like collagen and elastin. researchgate.netnih.govfishersci.caresearchgate.net

In collagen, the stability of the triple helix is significantly influenced by the presence and modification of proline residues, particularly 4-hydroxyproline (B1632879) (Hyp). nih.govraineslab.comraineslab.com While Hyp itself is not this compound, studies comparing the properties of this compound with those of hydroxylated or fluorinated this compound derivatives provide insights into how these modifications affect proline's conformational preferences and, consequently, the stability of collagen's triple helix. researchgate.netnih.govnih.govscispace.comwisc.eduraineslab.comresearchgate.netresearchgate.net The increased trans preference of the Xaa-Pro bond and the favored ring pucker induced by certain modifications in model systems like Ac-Xaa-OMe correlate with enhanced collagen triple helix stability. scispace.comresearchgate.netresearchgate.net

Elastin is another protein rich in proline and glycine (B1666218) residues, and its assembly involves the aggregation of tropoelastin monomers. nih.gov While the role of specific proline conformations in elastin assembly might differ from collagen, model systems incorporating proline, potentially including derivatives studied in the context of this compound research, can contribute to understanding the energetics of the hydrophobic interactions and cross-linking involved in elastin's unique elastic properties. researchgate.netnih.gov

Mechanistic Aspects of Ac Pro Ome Based Peptidomimetic Design

Enhancement of Peptide Resistance to Enzymatic Hydrolysis

Natural peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. mdpi.com A key goal in peptidomimetic design is to enhance resistance to enzymatic hydrolysis. While Ac-Pro-OMe itself is a model system and not typically used directly to confer enzymatic stability, studies utilizing this model investigate modifications that can achieve this goal. For instance, alkene dipeptide isosteres (ADIs), which replace the scissile peptide bond, are promising surrogates that enhance the resistance of bioactive peptides to enzymatic hydrolysis. jst.go.jpjst.go.jp Research using the this compound model examines how the substitution of an ADI affects the conformational landscape, specifically the cis-trans isomerization of the adjacent peptide bond. jst.go.jpjst.go.jp This understanding of conformational changes induced by bond replacements in simplified systems like this compound is vital for designing peptidomimetics with improved metabolic stability. The rationale is that altering the conformation around the former cleavage site can hinder recognition and processing by proteolytic enzymes. mdpi.com

Mimicry of Natural Peptide Function and 3D Structures

A central tenet of peptidomimetic design is the ability to effectively mimic the function and three-dimensional structures of natural peptides. This often involves replicating key secondary structures such as beta-turns, gamma-turns, and helical segments that are crucial for biological activity. mdpi.comresearchgate.netnih.gov Proline is a well-known inducer of turns in peptide chains due to its constrained cyclic structure. mdpi.com The conformational analysis of this compound provides a basis for understanding the inherent propensity of proline to adopt specific backbone dihedral angles (φ and ψ) that are characteristic of these turn structures. ljmu.ac.uknih.gov By incorporating modified proline residues or proline bioisosteres with designed conformational preferences, peptidomimetics can be engineered to mimic the turns or other structural motifs present in the native peptide, thereby preserving or enhancing its biological function. mdpi.comnih.govosti.gov For example, studies have explored how modifications to proline influence the cis-trans ratio and ring pucker, directly impacting the ability of the peptidomimetic to adopt a desired conformation that mimics a natural peptide fold. ljmu.ac.ukosti.govnih.gov

Biochemical Reactivity and Pathway Involvement of Ac Pro Ome and Derivatives

Reactivity with Reactive Oxygen Species (e.g., Peroxyl Radicals)

Reactive Oxygen Species (ROS), including peroxyl radicals (ROO•), are highly reactive molecules formed as byproducts of cellular metabolism or external factors mdpi.comnih.gov. They can cause oxidative damage to biological macromolecules like lipids, proteins, and DNA mdpi.comnajah.edunih.gov. Peroxyl radicals are formed when molecular oxygen reacts with carbon-centered radicals mdpi.comnih.govnih.gov.

While extensive direct research specifically detailing the reactivity of AC-Pro-OMe with peroxyl radicals is not prominently documented in the provided search results, the general principles of ROS reactions with organic molecules can be considered. Organic molecules, particularly those with abstractable hydrogen atoms or electron-rich centers, can react with peroxyl radicals through mechanisms like hydrogen atom transfer or addition mdpi.comnajah.edunih.gov. The proline ring within this compound contains C-H bonds, and the nitrogen atom has a lone pair of electrons, which could potentially participate in such reactions. However, the specific reaction pathways and the resulting products for this compound would require dedicated experimental investigation.

Studies on the oxidative damage of biological molecules by reactive species highlight that the reactivity can be influenced by the molecular environment and the presence of other functional groups core.ac.uk. For instance, the amide nitrogen in proline residues within peptides can participate in electron transfer reactions, and this reactivity can be influenced by neighboring groups core.ac.uk.

Influence on Enzyme Active Sites and Inhibition Mechanisms (as part of larger peptides)

This compound and its derivatives are frequently utilized as building blocks in peptide synthesis chemimpex.com. When incorporated into larger peptide structures, the proline residue, and its modifications like N-acetylation and methyl esterification, can significantly influence the peptide's conformation and its interaction with enzyme active sites researchgate.netresearchgate.netacs.org.

Proline is unique among amino acids due to its cyclic structure, which restricts the conformational flexibility of the peptide backbone and can favor cis or trans peptide bonds researchgate.netacs.org. This conformational rigidity is crucial for the specific binding of peptides to enzyme active sites researchgate.netresearchgate.netacs.org. The cis-trans isomerization of the peptide bond preceding a proline residue is a well-studied phenomenon that can impact protein folding and function, including enzyme-substrate or enzyme-inhibitor interactions researchgate.net.

Peptides containing proline derivatives, including those with methyl esters, have been investigated for their ability to inhibit enzymes. For example, studies on enzymes in the amidohydrolase superfamily have shown that N-acyl derivatives of L-Pro, such as N-acetyl-L-Proline, can serve as substrates, and derivatives like N-methyl phosphonate (B1237965) of L-Proline can act as competitive inhibitors by mimicking transition states nih.gov.

The interaction of peptides with enzyme active sites is highly dependent on the sequence, composition, and conformation of the peptide nih.govmdpi.com. The presence of a proline residue can introduce kinks or turns in the peptide chain, which can be essential for fitting into the specific geometry of an enzyme's active site researchgate.netresearchgate.net. Methyl esterification at the C-terminus of a peptide can alter its charge and solubility properties, potentially affecting its binding affinity and mechanism of interaction with enzymes mdpi.comsemanticscholar.org.

Research on Angiotensin I-Converting Enzyme (ACE) inhibitors provides examples of how proline-containing peptides interact with enzyme active sites nih.govmdpi.com. ACE-inhibitory peptides often contain proline residues, particularly at the C-terminus, which are important for their inhibitory activity nih.gov. The mechanism typically involves competitive inhibition, where the peptide binds to the active site, preventing the natural substrate from binding mdpi.comsavemyexams.com.

While this compound itself is a simple derivative, its significance in this context lies in its use as a component in synthesizing more complex peptides that can exhibit specific enzyme interactions and inhibitory mechanisms. The detailed research findings in this area focus on the properties of the larger peptides rather than the isolated this compound molecule.

Interaction with Specific Biochemical Pathways (Conceptual)

The interaction of this compound and its derivatives with specific biochemical pathways is primarily conceptual, stemming from their potential roles as metabolic intermediates, building blocks for bioactive molecules, or probes for studying enzymatic reactions.

Proline is involved in various metabolic pathways, including protein synthesis, collagen formation, and as a source of energy researchgate.net. N-acetylation and methyl esterification modify proline, potentially altering its fate and involvement in these pathways. While N-acetyl-L-proline has been identified as a proline derivative with potential biological activity, the specific pathways directly modulated by this compound are not extensively detailed in the provided search results chemsrc.com.

However, considering the applications of this compound in the synthesis of peptides and other bioactive molecules, its indirect involvement in pathways related to the function of these larger molecules is plausible chemimpex.com. For instance, if a peptide synthesized using this compound acts as an enzyme inhibitor, its interaction with the targeted enzyme would conceptually link this compound (as a constituent) to the biochemical pathway regulated by that enzyme mdpi.com.

Furthermore, derivatives of proline have been explored in the context of neuropharmacology and as potential neuroprotective agents chemimpex.com. This suggests a conceptual link to neurological pathways, although the precise role and mechanism of this compound or its direct derivatives in these pathways would require specific investigation.

The metabolic fate of this compound within a biological system would depend on the presence of enzymes capable of hydrolyzing the methyl ester or deacetylating the nitrogen. Esterases and amidases are widespread enzymes that could potentially metabolize this compound, thereby influencing its concentration and potential interactions within biochemical pathways.

Computational and Theoretical Approaches in Ac Pro Ome Research

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for exploring the electronic structure and energetics of molecules. In the context of AC-Pro-OMe, DFT has been used to analyze various conformational properties.

Analysis of Energy Barriers for Isomerization

DFT calculations have been employed to study the energy barriers associated with the cis-trans isomerization of the peptide bond in this compound. The interconversion between the cis and trans conformers involves rotation around the prolyl peptide bond, and this process is characterized by a significant energy barrier. Studies have investigated how substitutions on the proline ring or the adjacent peptide bond can influence this barrier. For instance, introducing fluorine atoms into the proline ring has been shown to reduce the free-energy barrier for cis-trans isomerization in the Ac-Xaa-OMe model system, where Xaa represents a proline derivative. pnas.org The energy barrier for trans-to-cis isomerization in this compound has been reported to be 18.1 kJ/mol. jst.go.jp This barrier is primarily influenced by factors such as steric hindrance, hyperconjugative delocalization, and nonbonded interactions. raineslab.com

Data Table: Energy Barriers for Isomerization

| Compound | Isomerization Process | Energy Barrier (kJ/mol) | Reference |

| This compound | trans-to-cis | 18.1 | jst.go.jp |

| (E)-alkene-type proline analog (Ac-Xaa-OMe) | Rotational barrier | Lower than this compound | jst.go.jpnih.govshizuoka.ac.jp |

Elucidation of Dipole Moments of Conformers

Data Table: Calculated Dipole Moments

| Compound | Conformer | Boltzmann-averaged Dipole Moment (D) | Solvent | Reference |

| This compound | trans | Value (approx. 3.8 D) | CHCl3 | nih.gov |

| This compound | cis | Value (approx. 4.0 D) | CHCl3 | nih.gov |

Note: The exact dipole moment values for trans and cis conformers of this compound in CHCl3 are approximately 3.8 D and 4.0 D, respectively, based on the provided figure nih.gov. An interactive table would ideally show these values.

Characterization of Hydrogen Bonding Interactions

DFT calculations have contributed to the understanding of hydrogen bonding interactions in this compound and related proline-containing systems. While this compound itself, being an ester, is less prone to intramolecular hydrogen bonding compared to secondary amides like Ac-Pro-NHMe, studies on related compounds using DFT have shed light on the role of hydrogen bonds in stabilizing specific conformations. nih.govrsc.org For instance, computational studies on proline derivatives have indicated that intramolecular hydrogen bonds can play a key role in the stabilization of certain turn structures in the gas phase. researchgate.net Although direct intramolecular hydrogen bonding within this compound is limited, the principles derived from DFT studies on similar systems inform our understanding of how such interactions could influence the conformational landscape of proline-containing molecules in various environments.

Prediction of Pyrrolidine (B122466) Ring Pucker

DFT calculations have been utilized to predict the preferred pucker of the pyrrolidine ring in this compound. The pyrrolidine ring of proline can adopt different puckered conformations, primarily described as Cγ-endo and Cγ-exo. nih.govwisc.eduljmu.ac.ukchoudharylab.com DFT analysis of this compound has shown that the pyrrolidine ring has a slight preference for the Cγ-endo pucker in solution, although both conformers are present. raineslab.comwisc.eduljmu.ac.uknih.govugent.be Theoretical analyses have sometimes held the pyrrolidine ring in a specific pucker, such as Cγ-exo, to study its effect on interactions like the n to π* interaction. wisc.edu However, calculations considering both puckers provide a more complete picture of the conformational equilibrium. raineslab.com

Data Table: Pyrrolidine Ring Pucker Preference

| Compound | Preferred Pucker (in solution) | Approximate % Population | Reference |

| This compound | Cγ-endo | 66% (in dioxane at 25 °C) | wisc.eduljmu.ac.uk |

| This compound | Cγ-exo | 34% (in dioxane at 25 °C) | wisc.eduljmu.ac.uk |

Note: The provided percentages for endo and exo puckers are specific to dioxane at 25 °C based on NMR data, which is often validated by computational studies. wisc.eduljmu.ac.uk

Molecular Dynamics (MD) Simulations

MD simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and interactions in solution.

Investigation of Conformational Dynamics in Solution

Molecular dynamics simulations have been employed to investigate the conformational dynamics of this compound in solution. These simulations can explore the transitions between different conformers, including the cis and trans isomers and the various pyrrolidine ring puckers, over time. MD simulations have been used to study the distribution of ions around this compound conformers in aqueous solutions, revealing preferred anion interactions with specific conformers. acs.org While some studies using MD simulations focus on larger peptides containing proline, the principles and methodologies applied can be extended to understand the dynamics of smaller model compounds like this compound in various solvent environments. researchgate.netacs.orgplos.orgbiorxiv.org These simulations provide a dynamic view of the conformational landscape, complementing the static energy calculations from DFT.

Modeling of Interactions with Biological Environments (e.g., water)

Computational and theoretical methods have been extensively applied to investigate the behavior of N-Acetyl-L-proline methyl ester (this compound) in various environments, particularly focusing on its interactions with biological milieus like water. These studies are crucial for understanding how this compound behaves in solution, which is relevant for its role as a model for amino acid residues in biological systems. This compound does not exhibit a zwitterionic form in solution, making it a suitable model for amino acid residues within peptides or proteins in biological media, offering a closer simulation than isolated amino acids in the gas phase nih.gov.

Theoretical calculations, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopies, have been employed to elucidate the conformational preferences of this compound in different solvents. Studies have utilized Density Functional Theory (DFT) at various levels, such as B3LYP, often combined with basis sets like 6-311++G(d,p) or 6-311++G(3df,3p), to analyze the compound's structural characteristics and energy landscapes nih.govuni.lu. Solvation effects, particularly in water, have been incorporated using continuum solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or the Solvation Model Density (SMD) nih.govuni.luchemimpex.com.

Molecular Dynamics (MD) simulations have also been a valuable tool for studying the dynamic behavior and solvation of this compound. These simulations can provide insights into the interactions between this compound molecules and solvent molecules, such as water, over time fishersci.cakiamaresearchlabs.in. Various force fields, including GROMOS and AMBER, have been tested for their ability to accurately reproduce the conformational geometries and populations of proline derivatives in water, with some showing better agreement with experimental NMR data for trans-N-acetyl-L-proline kiamaresearchlabs.inwikipedia.org.

While hyperconjugative interactions are reported to be primarily responsible for the stability of the most populated conformer in L-proline methyl ester (ProOMe), for this compound, both hyperconjugative and steric effects play a role in ruling its conformational equilibrium nih.gov. Despite changes in solvent polarity, experimental data combined with theoretical calculations have indicated no significant variations in conformer populations for this compound in different solvents nih.govnih.gov.

Computational studies involving this compound have also explored its behavior in aqueous solutions containing various ions, such as NaSCN and NaOAc, using classical MD simulations. These studies aimed to simulate ion distribution around cis and trans conformers of this compound and other proline-based peptide models, revealing how the presence of salts can influence the stabilization of different conformers fishersci.ca.

Data Table: Conformational Preferences of this compound in Different Solvents

| Solvent | Method (Experimental/Theoretical) | Key Finding Regarding Conformation | Relevant Data/Observation | Citation |

| Solution (General) | NMR, IR, Theoretical Calculations (DFT, NBO) | No significant variation in conformer populations on changing solvents. | Excellent agreement between experimental coupling constants/IR data and theoretical calculations. | nih.govnih.gov |

| Water (D₂O) | NMR Spectroscopy | trans conformer is thermodynamically more stable than cis. | Ktrans/cis > 1. | chemimpex.comfishersci.ca |

| Water | MD Simulations (GROMOS, AMBER) | Force fields showed varying agreement with experimental data for trans-N-acetyl-L-proline ring conformations. | Simulations mostly favored a two-site equilibrium model for pyrrolidine ring puckering. | kiamaresearchlabs.inwikipedia.org |

| Various (e.g., D₂O, CDCl₃, DMSO-d₆, dioxane-d₈) | NMR Spectroscopy, Computational Studies | Polarity of the environment affects the trans:cis isomer ratio. | Differences in dipole moments of trans and cis conformers contribute to this effect. | chemimpex.com |

Future Directions and Emerging Research Avenues

Rational Design of AC-Pro-OMe Analogs with Tunable Conformational Properties

Future research can focus on the rational design and synthesis of this compound analogs with specific substituents at different positions of the pyrrolidine (B122466) ring. By introducing electron-withdrawing or sterically demanding groups, or incorporating heteroatoms, researchers can precisely tune the ring pucker preference and the cis-trans isomerization equilibrium sigmaaldrich.comscispace.com. For instance, studies on fluorinated proline derivatives have shown that the stereochemistry of fluorine substitution at the 4-position can bias ring pucker and influence cis-trans ratios researchgate.netnih.govscispace.com. Similarly, incorporating a sulfur atom into the ring, as in thiaproline, has been shown to affect ring pucker and increase the cis population researchgate.net.

The synthesis and conformational analysis of such this compound analogs using techniques like NMR spectroscopy and X-ray crystallography, as demonstrated for other proline derivatives, would provide valuable data on structure-conformation relationships acs.orgnih.govscispace.com. This knowledge would be critical for designing molecules with predictable and desired conformational behaviors, essential for applications in peptide design, protein mimetics, and asymmetric catalysis.

Advanced Computational Predictions of this compound Behavior in Biological Systems

Computational methods play an increasingly vital role in understanding and predicting the behavior of molecules in complex biological environments researchgate.netacs.orguu.nl. For this compound and its potential analogs, advanced computational techniques can provide insights that complement experimental studies.

Future research should leverage methods such as molecular dynamics simulations, quantum mechanics calculations, and computational docking to predict the conformational preferences of this compound and its designed analogs in various environments, including aqueous solutions and within protein binding pockets acs.orguu.nlbiorxiv.org. These simulations can help elucidate how solvent effects, temperature, and interactions with other biomolecules influence the molecule's conformation and dynamics rsc.org.

Furthermore, computational approaches can be employed to predict the potential interactions of this compound and its analogs with biological targets, such as enzymes or receptors researchgate.netuu.nl. Techniques like molecular docking can estimate binding affinities and predict binding poses, guiding the design of analogs with improved or altered binding characteristics uu.nlbiorxiv.org. Predicting metabolic pathways and potential transformations of this compound using computational tools is another emerging area acs.org. Integrating data from various "omics" profiles with computational models could lead to a more holistic understanding of the molecule's fate and effects within a biological system nih.gov.

The development and application of advanced computational workflows, potentially incorporating machine learning algorithms trained on large datasets of proline derivative properties and biological activities, could significantly accelerate the discovery and design of this compound-based molecules with desired biological behaviors researchgate.net.

Integration of this compound Scaffolds into Novel Biomolecules

Future research can explore the strategic integration of this compound, or its conformationally tuned analogs, into novel biomolecules, such as peptides, peptidomimetics, or even larger protein structures. Incorporating this compound could be used to rigidify specific regions of a peptide sequence, influencing its secondary structure (e.g., turns or polyproline helices) and potentially enhancing its stability against proteolysis sigmaaldrich.comresearchgate.net.

Studies have shown the successful incorporation of non-canonical proline analogs into recombinantly produced proteins to modify their biophysical properties acs.org. This suggests that this compound analogs could be genetically encoded or chemically incorporated into proteins to study the impact of specific conformational constraints on protein folding, stability, and interaction with other molecules. For example, integrating this compound into peptide sequences known to bind to specific receptors could help elucidate the role of conformational rigidity in binding affinity and specificity. The use of this compound as a protected building block in solid-phase peptide synthesis offers advantages in terms of stability and solubility chemimpex.com.

Elucidation of Structure-Function Relationships at the Molecular Level

Understanding the precise relationship between the molecular structure of a compound and its biological function is fundamental to rational drug design and chemical biology nih.govnih.gov. For this compound and its analogs, future research should focus on dissecting these structure-function relationships at a detailed molecular level.

By synthesizing a series of this compound analogs with systematic structural variations (e.g., different substituents, altered ring sizes, or modified ester groups) and evaluating their biological effects, researchers can establish how specific structural features influence activity. This involves studying their interactions with target biomolecules, such as enzymes or receptors, using techniques like binding assays, enzyme kinetics, and structural biology methods (e.g., X-ray crystallography or NMR spectroscopy of complexes) nih.govnih.gov.

Research on proline analog inhibitors of enzymes like proline dehydrogenase (PRODH) has demonstrated how subtle structural changes can impact binding affinity and inhibitory potency nih.govnih.gov. Applying similar systematic approaches to this compound analogs could reveal how their unique conformational properties and chemical functionalities contribute to specific biological interactions. This could involve studying their effects on protein folding, enzyme activity, or cellular signaling pathways. Elucidating the molecular details of these interactions, potentially through co-crystallization or sophisticated spectroscopic techniques, would provide a basis for the rational design of more potent and selective molecules.

Exploration of this compound Analogs for Specific Mechanistic Biological Probes

Biological probes are molecules used to perturb or investigate specific biological processes, helping to elucidate mechanisms of action nih.govresearchgate.netinfona.pl. The unique structural and conformational properties of proline derivatives make them valuable scaffolds for developing such probes nih.gov.

Future research can explore the potential of this compound analogs as specific mechanistic biological probes. By designing analogs with tailored conformational constraints or incorporating reporter groups (e.g., fluorescent tags or isotopes), researchers can create tools to study specific aspects of biological systems.

For instance, conformationally locked this compound analogs could be used to investigate the role of cis-trans isomerization in protein folding or the function of specific enzymes like peptidyl-prolyl isomerases sigmaaldrich.com. Analogs incorporating fluorine or other NMR-active nuclei could serve as spectroscopic probes to study molecular interactions or dynamics in complex biological environments researchgate.netnih.gov. Furthermore, this compound analogs could be designed to selectively target and interact with specific proteins or pathways, allowing researchers to dissect their roles in cellular processes biorxiv.org. The development of this compound-based probes could provide valuable tools for studying a wide range of biological phenomena, from protein-ligand interactions to cellular signaling and metabolic pathways.

Q & A

Q. How can preclinical this compound data be translated into clinical trial designs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.